6alpha-Hydroxynidorellol

Description

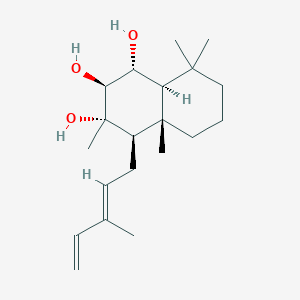

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,3S,4R,4aS,8aS)-3,4a,8,8-tetramethyl-4-[(2E)-3-methylpenta-2,4-dienyl]-2,4,5,6,7,8a-hexahydro-1H-naphthalene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-7-13(2)9-10-14-19(5)12-8-11-18(3,4)16(19)15(21)17(22)20(14,6)23/h7,9,14-17,21-23H,1,8,10-12H2,2-6H3/b13-9+/t14-,15-,16+,17+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZOMVOAWYLQAJ-SKDBMBEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C2(CCCC(C2C(C(C1(C)O)O)O)(C)C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C[C@@H]1[C@]2(CCCC([C@@H]2[C@H]([C@@H]([C@@]1(C)O)O)O)(C)C)C)/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence, Isolation, and Distribution of 6alpha Hydroxynidorellol

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the final purification and analysis of diterpenes like 6alpha-Hydroxynidorellol. nih.gov Preparative HPLC, in particular, is employed for isolating compounds in sufficient quantities for structural elucidation and other studies. nih.gov

In a typical workflow for diterpene isolation, a crude extract is often first fractionated using other methods before being subjected to preparative HPLC. nih.gov The choice of stationary phase (e.g., C18) and mobile phase (often a mixture of solvents like methanol (B129727) and water with additives like formic acid) is critical for achieving good separation. nih.govpjoes.com The purity of the isolated fractions is then confirmed using analytical HPLC, often with a Diode Array Detector (DAD) to obtain UV spectra of the compounds. nih.govpjoes.com

Table 2: Example of HPLC Conditions for Diterpene Purification

| Parameter | Specification |

| System | Preparative HPLC |

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Gradient or isocratic elution with solvent mixtures (e.g., Methanol/Water with Formic Acid) |

| Detection | UV/Vis Detector |

| Purity Analysis | Analytical HPLC with DAD |

This table represents typical conditions and may be optimized for the specific separation of this compound.

Gas Chromatography (GC) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds like terpenes. scioninstruments.com When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both quantitative and qualitative information about the chemical composition of a sample. scioninstruments.comisolution.re.kr

For terpene analysis, the sample is typically extracted with a solvent and then injected into the GC system. scioninstruments.com The separation occurs in a capillary column, and the retention time helps in identifying the compounds. scioninstruments.com Due to the isomeric nature of many terpenes, achieving baseline resolution can be challenging, often requiring long run times. isolution.re.kr However, advancements like GC-Vacuum Ultraviolet Spectroscopy (GC-VUV) can help distinguish between isomers even when they co-elute. isolution.re.kr

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that is particularly well-suited for the separation of natural products. nih.govspringernature.comnih.gov It avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption and degradation of the sample. news-medical.net This makes it an excellent choice for isolating sensitive compounds. springernature.comnih.gov

In CCC, a biphasic solvent system is used, with one liquid phase acting as the stationary phase and the other as the mobile phase. news-medical.net The separation is based on the differential partitioning of the sample components between the two immiscible liquid phases. nih.gov The selection of an appropriate solvent system is crucial for successful separation. springernature.com CCC can be scaled up for preparative isolations, yielding high-purity compounds with excellent sample recovery. springernature.comnews-medical.net For the separation of hydrophobic compounds like diterpenes, isocratic reversed-phase elution has shown to be suitable. researchgate.net

Flash chromatography is a rapid purification technique that utilizes a column of a solid adsorbent, typically silica (B1680970) gel, and a solvent or solvent mixture as the mobile phase. units.itmdpi.com It is often used as a preliminary purification step to fractionate crude plant extracts before further purification by methods like HPLC. units.it

The process involves applying the extract to the top of the column and then eluting with a solvent gradient of increasing polarity. units.it Fractions are collected and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing the target compound. units.it While traditionally relying on UV detection, the use of an Evaporative Light Scattering Detector (ELSD) can be beneficial for detecting compounds with weak or no UV absorbance. mdpi.combiotage.com

Crystallization Methodologies for Purity Enhancement

Crystallization is a fundamental technique for enhancing the purity of an isolated compound. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. youtube.com As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, which are present in smaller amounts, tend to remain in the solution.

Several methods can be employed to induce crystallization, including:

Slow Evaporation: The solvent is allowed to evaporate slowly from the solution, increasing the concentration of the solute until it crystallizes. unifr.ch

Slow Cooling: A saturated solution is prepared at a high temperature and then allowed to cool down gradually. To facilitate slow cooling, the flask can be insulated. youtube.com Placing the solution in a refrigerator can also slow down the process. unifr.ch

Seeding: The introduction of a small crystal of the pure compound into a supersaturated solution can initiate the crystallization process. unifr.ch

Scratching: Scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites for crystal growth. youtube.com

Once crystals have formed, they are typically collected by suction filtration and washed with a small amount of cold solvent to remove any remaining impurities. youtube.com

Compound Names Mentioned

X-Ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This powerful analytical technique provides precise coordinates of atoms within a crystal lattice, thereby unambiguously establishing the relative stereochemistry of all chiral centers in the molecule. For chiral molecules like 6alpha-hydroxynidorellol, when a suitable single crystal can be grown, X-ray diffraction can also determine the absolute configuration. bohlmann-ban.de

The process involves irradiating a crystal with a beam of X-rays and measuring the angles and intensities of the diffracted beams. wikipedia.orgnih.gov This diffraction pattern is used to generate a three-dimensional map of electron density within the crystal, from which the atomic structure can be deduced. wikipedia.org To determine the absolute configuration, crystallographers utilize the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray wavelength is near an absorption edge of an atom in the crystal. wikipedia.orgbohlmann-ban.de This effect creates small but measurable differences between the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which allows for the correct assignment of the molecule's true handedness. bohlmann-ban.de The Flack parameter is a critical value refined during structure solution that indicates whether the determined absolute structure is correct. bohlmann-ban.de

While this compound has been isolated from natural sources such as Nidorella anomala, Croton stipuliformis, and Hydrocotyle leucocephala, a full single-crystal X-ray diffraction study providing detailed crystallographic data is not widely available in the surveyed literature. tokushima-u.ac.jpresearchgate.netresearchgate.net Obtaining a suitable crystal for analysis can be a significant challenge for natural products. scribd.com However, if a crystal were obtained, the resulting data would provide the most reliable confirmation of its ent-labdane stereochemistry.

The table below illustrates the typical kind of data that would be obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Example Value | Description |

| Formula | C20H34O3 | The molecular formula of the compound. |

| Crystal System | Orthorhombic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P212121 | The specific symmetry group of the crystal. |

| Unit Cell (Å) | a=10.1, b=12.5, c=15.8 | The dimensions of the repeating unit in the crystal lattice. |

| Volume (ų) | 1995.5 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Resolution (Å) | 0.8 | A measure of the level of detail in the electron density map. |

| Flack Parameter | 0.05(3) | A value close to zero indicates the correct absolute configuration has been determined. bohlmann-ban.de |

Chiroptical Spectroscopy (ECD, ORD) for Stereochemical Confirmation

Chiroptical spectroscopy, which includes Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), is a vital non-crystallographic method for investigating the stereochemistry of chiral molecules in solution. hebmu.edu.cn These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. nih.gov

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength, resulting in a spectrum of positive or negative bands known as Cotton effects. caltech.edu ORD, conversely, measures the rotation of the plane of linearly polarized light as a function of wavelength. hebmu.edu.cn The two techniques are related by the Kronig-Kramers transforms. For complex molecules like this compound, the experimental ECD spectrum serves as a unique fingerprint of its absolute configuration.

In the absence of X-ray data, the absolute configuration of a natural product is often assigned by comparing its experimental ECD spectrum with that of a known, structurally similar compound or with spectra predicted by quantum chemical calculations. nih.gov For instance, the absolute configuration of the related labdane (B1241275) diterpenoid malonylcommunol was established by comparing its experimental ECD spectrum to that of known related compounds, showing a characteristic negative Cotton effect around 203 nm and a positive one at 226 nm. nih.gov Given that this compound is an ent-labdane diterpenoid, it would be expected to show an ECD spectrum that is roughly a mirror image of a corresponding normal labdane diterpenoid. Aliphatic alcohols, like the hydroxyl groups in this compound, typically exhibit weak ECD signals in the far-UV region (around 185-200 nm), which can make direct analysis challenging. caltech.edu

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. rcsb.org Both techniques probe the vibrational energy levels of molecular bonds, but they operate on different principles and are governed by different selection rules, making them complementary. nih.govedinst.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a vibration leads to a change in the molecule's dipole moment. edinst.com Raman spectroscopy measures the inelastic scattering of monochromatic light (usually from a laser), which is active for vibrations that cause a change in the molecule's polarizability. researchgate.net

While a strong signal for the O-H stretch is expected in the IR spectrum, it is often weak in the Raman spectrum. Conversely, the C-C backbone of the diterpenoid structure might produce more prominent signals in the Raman spectrum. nih.gov

The following table summarizes the expected vibrational bands for this compound.

| Wavenumber Range (cm⁻¹) | Vibration Type | Spectroscopy | Expected Intensity |

| 3600-3200 | O-H stretch (hydroxyl) | IR | Strong, broad |

| 3600-3200 | O-H stretch (hydroxyl) | Raman | Weak |

| 3000-2850 | C-H stretch (alkane) | IR / Raman | Strong / Strong |

| 1470-1430 | C-H bend (methylene) | IR / Raman | Medium |

| 1380-1370 | C-H bend (methyl) | IR / Raman | Medium |

| 1260-1000 | C-O stretch (hydroxyl) | IR | Strong |

| 1200-800 | C-C stretch | Raman | Medium-Strong |

Computational Chemistry and Molecular Modeling for Structural Validation

Computational chemistry provides powerful tools for validating proposed structures and interpreting experimental spectroscopic data. tokushima-u.ac.jp Through molecular modeling, it is possible to explore the conformational landscape of a molecule and predict its properties, offering a crucial link between a two-dimensional chemical drawing and its three-dimensional reality.

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules. wikipedia.org It has become a standard and cost-effective tool in chemistry for predicting a wide range of properties, including molecular geometries, reaction energies, and spectroscopic data. edinst.com For a molecule like this compound, DFT calculations would be employed to optimize the molecular geometry and predict its IR, Raman, and ECD spectra. d-nb.infoscifiniti.com

The standard procedure involves performing a geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G**). scifiniti.com Following optimization, a frequency calculation can be performed to predict the IR and Raman spectra. scifiniti.com These calculated spectra can be compared with experimental data to confirm band assignments. d-nb.info Similarly, time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and rotational strengths, which allows for the prediction of the ECD spectrum. researchgate.net This theoretical spectrum can then be compared with the experimental one to confidently assign the absolute configuration. caltech.eduresearchgate.net

Conformational Analysis

Most molecules are not rigid structures and can exist as an equilibrium of multiple low-energy conformations. Spectroscopic properties are a population-weighted average of all contributing conformers. Therefore, a thorough conformational analysis is a prerequisite for accurate spectroscopic prediction. nih.gov For a complex ring system like the decalin core of a labdane diterpenoid, multiple chair and boat-like conformations are possible, in addition to the rotation of side chains and hydroxyl groups.

Computational methods are used to systematically search for and identify all stable conformers. The relative energies of these conformers are calculated, typically using DFT, and their populations at a given temperature are determined using the Boltzmann distribution. nih.gov The final predicted spectrum (e.g., ECD or IR) is then generated by averaging the spectra of the individual conformers, weighted by their respective populations. This approach is crucial for achieving good agreement between theoretical predictions and experimental results, especially for flexible molecules. nih.gov

Biosynthesis and Biogenesis of 6alpha Hydroxynidorellol

Proposed Biosynthetic Pathways of Labdane (B1241275) Diterpenoids

The biosynthesis of labdane-related diterpenoids (LRDs), including 6alpha-Hydroxynidorellol, is a modular process that begins with common precursors and follows a conserved route before diversification. jmb.or.krcjnmcpu.com These pathways are fundamental in both primary metabolism, such as the formation of gibberellin plant hormones, and specialized metabolism, which generates a vast array of compounds for defense and ecological interactions. nih.gov

The journey starts with the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). jmb.or.krcjnmcpu.com These are synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. cjnmcpu.com For diterpenoid biosynthesis in plants, the MEP pathway is the primary source of these precursors. cjnmcpu.com Three molecules of IPP are sequentially added to one molecule of DMAPP by synthases to form the C20 precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP), the common entry point for all diterpenoids. jmb.or.krcjnmcpu.com

From GGPP, the pathway to the characteristic labdane skeleton involves two key cyclization steps, catalyzed by two distinct classes of enzymes, which define the core of all LRDs. cjnmcpu.comnih.gov This foundational pathway is outlined below:

Formation of GGPP: Synthesis from IPP and DMAPP. cjnmcpu.com

Class II Diterpene Synthase Activity: Protonation-initiated cyclization of GGPP to form a bicyclic diphosphate intermediate, typically a copalyl diphosphate (CPP) isomer. cjnmcpu.comnih.gov

Class I Diterpene Synthase Activity: Ionization-initiated cyclization and rearrangement of the CPP intermediate to create the diverse hydrocarbon scaffolds of the labdane family. nih.gov

Scaffold Decoration: The resulting labdane backbone is then modified by a suite of tailoring enzymes, primarily cytochrome P450 monooxygenases, which add functional groups like hydroxyls, leading to the final product. nih.govresearchgate.net

For this compound, the proposed pathway would involve the formation of its precursor, nidorellol, through the action of specific diterpene synthases, followed by a precise hydroxylation event.

Enzymatic Transformations and Key Intermediates

The conversion of the linear GGPP into the complex, cyclic this compound is orchestrated by a series of highly specific enzymes.

Diterpene Synthase Activity

The formation of the labdane diterpenoid core is a two-step process catalyzed by diterpene synthases (diTPSs). nih.gov

Class II diTPS: The first committed step is the protonation-initiated cyclization of GGPP by a Class II diTPS, typically a copalyl diphosphate synthase (CPS). cjnmcpu.comnih.gov This enzyme facilitates the formation of a bicyclic intermediate with a diphosphate group, known as copalyl diphosphate (CPP). nih.gov Depending on the specific enzyme, different stereoisomers of CPP (e.g., ent-CPP, syn-CPP, or normal CPP) can be formed, which serves as a crucial branch point determining the final structure of the diterpenoid. nih.gov

Class I diTPS: The CPP intermediate is then handed off to a Class I diTPS. nih.gov These enzymes catalyze the ionization of the diphosphate group, generating a carbocation that undergoes further cyclization, rearrangement, and/or elimination reactions to yield a stable diterpene hydrocarbon scaffold. nih.goviastate.edu The product of this step would be the immediate hydrocarbon precursor to nidorellol. In many plants, enzymes homologous to ent-kaurene (B36324) synthase (KS), termed kaurene synthase-like (KSL) enzymes, perform this function. nih.gov

The specific Class II and Class I diTPSs involved would determine the stereochemistry of the nidorellol backbone.

Cytochrome P450 Enzyme Mediated Hydroxylation

The vast structural diversity of terpenoids is largely due to the work of tailoring enzymes, particularly cytochrome P450 monooxygenases (CYPs or P450s). researchgate.net These enzymes are responsible for the functionalization of the hydrocarbon skeleton, most commonly through hydroxylation. researchgate.netnih.gov

The name This compound explicitly indicates the presence of a hydroxyl group at the C-6 position with an alpha (α) stereochemistry. This specific modification is almost certainly catalyzed by a dedicated CYP enzyme. nih.gov The proposed reaction is the direct oxidation of the nidorellol precursor:

Nidorellol + O₂ + NADPH + H⁺ → 6α-Hydroxynidorellol + NADP⁺ + H₂O

CYP enzymes involved in diterpenoid biosynthesis often exhibit high regio- and stereospecificity. nih.gov Research on other labdane diterpenoids, such as marrubiin (B191795), has identified specific P450s that catalyze hydroxylation at the C-6 position. nih.gov It is highly probable that a homologous CYP enzyme performs this key transformation in the biosynthetic pathway of this compound. These enzymes are typically membrane-bound and require a partnering CYP reductase to transfer electrons from NADPH.

Other Modifying Enzymes (e.g., Oxidoreductases, Transferases)

Following the initial cyclization and hydroxylation, other enzymes can further modify the molecule, although their involvement in producing this compound itself is not specified. In the broader context of labdane diterpenoid biosynthesis, enzymes such as oxidoreductases and various transferases play significant roles. mdpi.combiorxiv.org

Oxidoreductases: These enzymes can catalyze further oxidation of hydroxyl groups to form ketones or aldehydes, or reduce double bonds. mdpi.com

Transferases: This diverse group of enzymes can add various functional groups to the diterpenoid scaffold, such as acyl groups (acyltransferases) or sugar moieties (glycosyltransferases), further increasing chemical diversity. tokushima-u.ac.jp

While nidorellol itself contains other hydroxyl groups, the formation of this compound from nidorellol requires only the specific C-6α hydroxylation step.

Precursor Incorporation Studies and Isotopic Labeling Experiments

To experimentally validate a proposed biosynthetic pathway, precursor incorporation studies using isotopically labeled compounds are indispensable. biorxiv.orgmdpi.com This technique involves feeding an organism or cell culture with a precursor enriched with a stable isotope (like ¹³C or ²H) or a radioisotope (like ¹⁴C) and then analyzing the final natural product to determine the location and pattern of the incorporated label. nih.gov

For the this compound pathway, several experiments could be designed:

¹³C-Glucose Feeding: Feeding the producing organism with [¹³C]-labeled glucose would result in a ¹³C-enriched this compound. Analysis by Nuclear Magnetic Resonance (NMR) spectroscopy could confirm its origin from the MEP pathway and trace the carbon skeleton's assembly. jmb.or.kr

Labeled Precursor Feeding: Direct feeding with labeled GGPP or proposed intermediates like a specific CPP isomer to cell-free extracts containing the relevant enzymes would provide direct evidence for their role in the pathway. biorxiv.org

Isotope Exchange: Modern techniques also allow for carbon isotopic exchange (CIE), where a specific functional group in the final molecule is replaced with its radiolabeled counterpart, which is particularly useful for late-stage labeling.

These experiments are crucial for moving from a proposed pathway to a confirmed biosynthetic route. biorxiv.org

Genetic Basis of Biosynthetic Enzyme Expression

The enzymes responsible for the biosynthesis of specialized metabolites like labdane diterpenoids are often encoded by genes that are physically clustered together in the genome. mdpi.combiorxiv.org These biosynthetic gene clusters (BGCs) allow for the coordinated regulation and expression of the entire pathway. nih.gov

A putative BGC for this compound would be expected to contain:

A gene encoding a Class II diterpene synthase (CPS) .

A gene encoding a Class I diterpene synthase (KSL) .

A gene encoding a cytochrome P450 (CYP) specific for C-6α hydroxylation.

Genes for other potential modifying enzymes and regulatory proteins.

The discovery of such clusters is often achieved through genome mining. nih.govmdpi.com The expression of these gene clusters is typically inducible, meaning they are activated in response to specific cues, such as pathogen attack, herbivory, or other environmental stresses, consistent with the defensive roles many diterpenoids play in plants. nih.gov

Comparative Biogenesis with Related Diterpenes

The biosynthesis of 6α-Hydroxynidorellol, a labdane-type diterpene, is part of the vast and diverse family of labdane-related diterpenoids (LRDs). The biogenesis of these compounds follows a modular and evolutionarily related pathway, which allows for a comparative analysis with other prominent diterpene classes such as pimarane (B1242903) and abietane (B96969) diterpenes. This comparison reveals both conserved enzymatic strategies and key divergence points that lead to the rich structural diversity observed in this class of natural products.

The central precursor for all labdane-related diterpenoids is (E,E,E)-geranylgeranyl diphosphate (GGPP). nih.govresearchgate.net The initial and defining step in the biosynthesis of this superfamily is the protonation-initiated cyclization of GGPP, catalyzed by class II diterpene synthases (diTPSs). nih.gov This reaction forms a bicyclic labdadienyl/copalyl diphosphate (CPP) intermediate. The stereochemistry of this CPP intermediate is a critical determinant for the subsequent downstream diversification into different diterpene skeletons. nih.gov The vast majority of LRDs are derived from three primary stereoisomers of CPP: normal-CPP, ent-CPP, and syn-CPP. nih.gov

The biosynthesis of labdane diterpenes, such as the precursor to 6α-Hydroxynidorellol, typically proceeds from a CPP intermediate. The formation of the characteristic bicyclic labdane skeleton is accomplished by the action of a class II diTPS. rsc.orgnih.gov Subsequently, class I diTPSs can act on the CPP intermediate to catalyze further cyclizations or rearrangements. nih.gov In the case of simple labdanes, the class I synthase may simply remove the diphosphate group without inducing further cyclization. rsc.org The introduction of functional groups, such as the hydroxyl group at the 6α-position in 6α-Hydroxynidorellol, is typically a later step catalyzed by enzymes like cytochrome P450 monooxygenases. researchgate.net

Pimarane-type diterpenes also originate from a CPP intermediate, highlighting their close biogenetic relationship with labdanes. researchgate.net The formation of the tricyclic pimarane skeleton is the result of a class I diTPS-catalyzed cyclization of a CPP isomer. rsc.org For instance, in some plant species, (+)-CPP is converted by a class I diTPS into various pimarane and abietane structures. frontiersin.org Fungi are also known to produce pimarane diterpenes, and studies have identified fungal diterpene cyclases capable of producing pimaradienes. acs.org

Abietane diterpenes, another significant class of tricyclic diterpenoids, share the same biosynthetic origins from a CPP intermediate. researchgate.net Similar to pimaranes, the formation of the abietane skeleton is catalyzed by a class I diTPS acting on a CPP isomer. oup.com The close biosynthetic linkage is evident in some organisms that produce both pimarane and abietane diterpenes from the same (+)-CPP precursor pool. frontiersin.orgoup.com

Total Synthesis, Semisynthesis, and Derivatization of 6alpha Hydroxynidorellol and Analogues

Strategies for the Total Synthesis of 6alpha-Hydroxynidorellol

As of the latest available scientific literature, a completed total synthesis of this compound has not been reported. However, the general strategies for the synthesis of related labdane (B1241275) diterpenes provide a roadmap for how such a synthesis might be approached.

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of this compound would logically begin with the disconnection of the side chain from the decalin core, a common strategy in the synthesis of labdane diterpenes. Further disconnections would likely involve the stereoselective formation of the bicyclic system, which is a key challenge in the synthesis of this class of molecules. The introduction of the hydroxyl group at the 6-alpha position would be another critical consideration in the retrosynthetic plan.

Stereoselective and Stereocontrolled Synthesis

The synthesis of this compound presents significant stereochemical challenges, with multiple stereocenters within its structure. Achieving the correct relative and absolute stereochemistry is paramount. Stereoselective and stereocontrolled reactions would be essential throughout the synthetic sequence. For instance, the formation of the decalin ring system would likely employ a stereoselective cyclization reaction. The introduction of the hydroxyl group at the C6 position would require a method that ensures the desired alpha configuration. While specific methods for this compound are not detailed in the literature, strategies used for analogous structures often involve chiral pool starting materials or asymmetric catalysis.

Development of Novel Synthetic Methodologies

The successful total synthesis of a complex natural product like this compound often necessitates the development of new synthetic methods. These might include novel cyclization strategies, C-H activation/functionalization techniques to install the hydroxyl group, or new methods for the stereocontrolled construction of the side chain. The unique structural features of this compound could inspire the development of such innovative chemical transformations.

Semisynthesis from Precursor Compounds

Currently, there are no published reports detailing the semisynthesis of this compound from known precursor compounds. However, this approach remains a viable and potentially more efficient route to obtaining this natural product. Readily available labdane diterpenes with a similar core structure could serve as starting materials. A key transformation in a potential semisynthetic route would be the stereoselective introduction of the hydroxyl group at the 6-alpha position.

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is an area that holds potential for exploring the structure-activity relationships of this class of compounds.

Structural Modification Strategies

While specific derivatization of this compound has not been documented, general strategies for modifying labdane diterpenes can be applied. These modifications could target the hydroxyl groups, the double bond in the side chain, or the decalin core. For instance, esterification or etherification of the hydroxyl groups could be performed to probe the importance of these functionalities for biological activity. Modification of the side chain, such as hydrogenation of the double bond or its conversion to other functional groups, could also lead to new analogues with potentially interesting properties.

Generation of Stereoisomers and Epimers

No published methods for the specific generation of stereoisomers or epimers of this compound were found.

Reaction Mechanism Studies in Synthetic Transformations

There are no available studies on the reaction mechanisms involved in the synthesis of this compound.

Yield Optimization and Scalability Considerations for Research Purposes

Without established synthetic routes, there is no information on yield optimization or scalability for the production of this compound.

Investigation of Biological Activities and Molecular Mechanisms in Vitro and Pre Clinical Models

Anti-inflammatory Activity Research

There is currently no specific research available detailing the anti-inflammatory properties of 6alpha-Hydroxynidorellol. Although diterpenoids isolated from the Croton genus are known to possess anti-inflammatory activities, specific studies on this compound are lacking. researchgate.net

Inhibition of Nitric Oxide Production in Macrophages

No published studies were found that investigated the effect of this compound on nitric oxide (NO) production in macrophages.

Modulation of Inflammatory Cytokine Production

There is no available data on the modulation of inflammatory cytokine production by this compound.

Mechanistic Studies on Signaling Pathways (e.g., NF-κB)

Mechanistic studies on the effect of this compound on inflammatory signaling pathways such as NF-κB have not been reported in the scientific literature.

Antifungal Activity Studies

Specific research on the antifungal activity of this compound is not available. While extracts from Nidorella anomala, a source of the compound, have shown some antimicrobial activity, the antifungal properties of isolated this compound have not been individually assessed. researchgate.netup.ac.za

In Vitro Susceptibility Testing

No data from in vitro susceptibility tests for this compound against any fungal species has been published.

Mechanisms of Antifungal Action

The mechanism of antifungal action for this compound remains uninvestigated, as no studies have been conducted on its antifungal properties.

Cytotoxic and Antiproliferative Activity in Cell Lines (Non-Clinical)

There is currently a lack of available scientific studies to populate data on the cytotoxic and antiproliferative activities of this compound in various cell lines.

Induction of Apoptotic Pathways (in vitro)

No specific research has been found that investigates the ability of this compound to induce apoptotic pathways in vitro. While some research alludes to apoptosis and cell cycle arrest being investigated for other compounds from the same plant source, no direct evidence for this compound is available.

Cell Cycle Modulation (in vitro)

Detailed studies on the effects of this compound on cell cycle modulation are not present in the current body of scientific literature.

Topoisomerase Inhibition Studies (in vitro)

There are no available studies that have specifically examined the potential of this compound to act as a topoisomerase inhibitor.

Enzyme Inhibition and Activation Studies

Comprehensive data on the interaction of this compound with metabolic enzymes is not currently available.

Cytochrome P450 Enzyme Interactions

Specific studies detailing the inhibitory or inductive effects of this compound on Cytochrome P450 (CYP) enzymes have not been identified.

UGT Enzyme Interactions

There is no available research data on the interactions between this compound and UDP-glucuronosyltransferase (UGT) enzymes.

G-Protein Coupled Receptor Modulation

G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane proteins that mediate a vast array of physiological responses. mdpi.com While direct studies on this compound's interaction with GPCRs are not prominent in the available literature, research on other labdane (B1241275) diterpenoids provides evidence for potential modulation. For instance, a mechanistic study on alpigalangols, a series of labdane diterpenoids, found they were inactive on the GPCRs TGR5, GPBAR, and GPR119. researchgate.net However, the study did note that the most effective compound upregulated the phosphorylation of Protein Kinase A (PKA) and CREB, which are key downstream effectors in many GPCR signaling pathways, particularly those linked to adenylate cyclase. researchgate.net This suggests an indirect influence on GPCR-mediated signaling cascades. The antispasmodic activity observed in some labdane diterpenes, which involves the reduction of acetylcholine-induced contractions, could also hint at interactions with muscarinic acetylcholine (B1216132) receptors, a class of GPCRs. acs.orgnih.govacs.org

Adenylate Cyclase System Involvement

The adenylate cyclase (AC) system is a critical signaling pathway often modulated by GPCRs, leading to changes in intracellular cyclic AMP (cAMP) levels. acs.orgresearchgate.net The labdane diterpenoid class is particularly known for its interaction with this system. The most famous example is forskolin, a labdane isolated from Coleus forskohlii, which is a potent activator of adenylate cyclase. scielo.br This activation leads to an increase in cAMP and subsequent activation of PKA, a mechanism underlying its vasodilatory and blood pressure-lowering effects. scielo.br

Other labdanes have also been shown to stimulate this pathway. The vasorelaxant effect of 8(17),12E,14-labdatrien-18-oic acid has been demonstrated to involve the stimulation of adenylate cyclase and the cAMP/PKA pathway. nih.govjst.go.jp Given that multiple members of the labdane diterpenoid family act on the adenylate cyclase system, it is plausible that this compound could possess similar modulatory activity, although this requires direct experimental verification.

Receptor Binding and Ligand-Target Interactions

The interaction between a ligand like this compound and its biological target is governed by physicochemical forces that determine binding affinity and specificity. researchgate.net While specific receptor binding data for this compound is scarce, studies on related compounds provide insights. For example, in silico docking studies have been used to model the interaction of labdane diterpenes with their targets. A study on gymglu acid, an enantiomeric mixture of labdanes, suggested that its anti-inflammatory effects could be due to partial agonism toward corticosteroid receptors and inhibition of nitric oxide synthases. nih.gov

Binding assays are crucial for determining the affinity (Ki or Kd) of a ligand for a receptor. researchgate.netchemfaces.com For labdane diterpenes, such assays have been used to quantify their cytotoxic effects on various cancer cell lines, though the specific molecular targets are not always identified. mdpi.commdpi.comnih.gov The binding interaction often involves a combination of hydrogen bonds and hydrophobic interactions within the target's binding pocket, and the specific conformation of the labdane skeleton is crucial for a productive interaction. nih.govontosight.ai

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological activity. mdpi.com For the labdane diterpenoid class, several SAR studies have been conducted, providing valuable information on how structural modifications influence their effects. researchgate.netacs.orgmdpi.com

Elucidation of Pharmacophores

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. Within the labdane class, certain structural features have been identified as critical.

The Decalin Core: The bicyclic decalin moiety is the fundamental scaffold of all labdanes. researchgate.netmdpi.com Its stereochemistry and substitution pattern are key determinants of activity. researchgate.netnih.gov

The Side Chain at C-9: The nature of the six-carbon side chain at position C-9 is crucial. Modifications here, such as the presence of lactones, lactols, ethers, or carboxylic acids, significantly modulate potency and the type of activity observed. acs.orgpsu.edu For instance, in antispasmodic labdanes, a free carboxylic acid group was associated with very good activity, while an α,β-unsaturated lactone feature inhibited activity. acs.org

Oxygenated Functional Groups: The presence and position of hydroxyl, carbonyl, and ether functionalities are important. An acidic NH group on a thiazolidinedione moiety and a hydroxy group on a furan-2-yl-phenyl part of a molecule were found to be crucial for binding to PI3K in one study on synthetic labdane-based compounds. science.gov In anti-inflammatory labdanes, a Michael acceptor moiety has been identified as a common structural feature associated with the inhibition of NF-κB signaling. researchgate.net

Table 1: Influence of Functional Groups on the Antispasmodic Activity of Select Labdane Diterpenoids (Based on data from a study on Marrubium globosum) acs.orgacs.org

| Compound Feature | Observed Activity | Implication for Pharmacophore |

| Free Carboxylic Acid (at side chain) | High Activity | Important for interaction with target |

| Masked Aldehyde (e.g., in a lactol) | Moderate to High Activity | Contributes positively to activity |

| Lactone | Moderate Activity | Contributes to activity |

| α,β-Unsaturated Lactone | Inactive | Detrimental to antispasmodic effect |

Impact of Stereochemistry on Activity

Stereochemistry plays a pivotal role in the biological activity of labdane diterpenoids, as it dictates the three-dimensional shape of the molecule and its ability to fit into a chiral biological target like a receptor or enzyme active site. ontosight.ai

Cellular Uptake and Intracellular Distribution Studies (in vitro)

The ability of a compound to exert an intracellular effect depends on its capacity to cross the cell membrane and reach its target. Studies on the cellular uptake of labdane diterpenoids are not extensive but provide some clues. An investigation into the glucose-uptake activity of various terpenoids, including two labdanes, suggested potential differences in their cellular uptake efficiency. mdpi.com The study noted that while some compounds improved glucose uptake, they also showed cytotoxicity at higher concentrations, highlighting the importance of understanding their transport and accumulation within cells. mdpi.com

The mechanism of transport can be passive diffusion or involve active transport systems. The physicochemical properties of the diterpenoid, such as lipophilicity and the presence of hydrogen bond donors and acceptors, will influence its ability to permeate the lipid bilayer of the cell membrane. For some compounds, cellular uptake can be a limiting factor for activity. mdpi.com In some contexts, bacteria can develop resistance to antimicrobial compounds by reducing their cellular uptake. semanticscholar.org Detailed studies using techniques like fluorescence microscopy with labeled compounds or quantitative analysis via mass spectrometry would be required to elucidate the specific cellular uptake and intracellular distribution of this compound.

Pre-clinical in vivo Studies (Non-Human Models)

Pharmacodynamic Assessments in Animal Models

There are no publicly available studies that have assessed the pharmacodynamic properties of this compound in any animal models. Information regarding its effects on physiological or pathological processes in a living organism is currently lacking.

Sample Preparation and Clean-up Techniques for Analytical Purposes

Microextraction Techniques

To overcome the limitations of conventional solvent-based extraction methods, which are often time-consuming and require large volumes of organic solvents, microextraction techniques have emerged as powerful alternatives for the analysis of plant-derived compounds like this compound. nih.gov These methods are characterized by the use of minimal solvent volumes, leading to higher analyte concentration and reduced environmental impact. ijrpc.comresearchgate.net

Common microextraction techniques applicable to volatile and semi-volatile organic compounds from plants include:

Solid-Phase Microextraction (SPME): This technique utilizes a fused silica (B1680970) fiber coated with a stationary phase. ijrpc.com The fiber can be exposed to the headspace above a plant sample (HS-SPME) or directly immersed in a liquid extract (DI-SPME). ijrpc.com Analytes partition from the sample matrix to the fiber coating. The choice of fiber coating is critical and depends on the polarity and volatility of this compound.

Liquid-Phase Microextraction (LPME): This category includes several variations where extraction occurs into a small volume of a liquid phase. mdpi.com

Single-Drop Microextraction (SDME): A microdrop of an immiscible solvent is suspended from a microsyringe needle into the sample or its headspace to extract analytes. ijrpc.commdpi.com

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): An organic solvent is immobilized within the pores of a porous hollow fiber, which is then placed in the sample. The analytes extract into this solvent. ijrpc.commdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME): This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. mdpi.com This creates a cloudy solution with a large surface area, facilitating rapid analyte transfer into the extraction solvent. mdpi.comnih.gov

These microextraction techniques offer a simplified and efficient approach for sample preparation prior to analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.gov

Solid-Phase Extraction (SPE) Optimization

Solid-Phase Extraction (SPE) is a cornerstone of sample preparation, used to concentrate and purify analytes from complex mixtures, such as plant extracts, before instrumental analysis. lcms.czphenomenex.com Optimizing an SPE method for this compound is critical to ensure high recovery and effective removal of interfering matrix components. thermofisher.comfrontiersin.org The process is analogous to liquid chromatography and involves careful selection of a sorbent and solvent system. waters.com

The development of an SPE method involves a systematic optimization of several key parameters. For a labdane diterpene like this compound, which possesses both hydrophobic (diterpene skeleton) and polar (hydroxyl groups) characteristics, a reversed-phase or normal-phase approach could be viable. lcms.czwaters.comsci-hub.se Optimization typically focuses on the sorbent type, sample pH, wash solutions, and elution solvent composition and volume. frontiersin.orgmdpi.com

Table 1: Parameters for SPE Method Optimization for this compound

| Parameter | Objective & Considerations | Example Variables to Test |

| Sorbent Selection | To achieve optimal retention of this compound based on its polarity. | Reversed-Phase: C18, C8, Hydrophilic-Lipophilic Balanced (HLB) polymer. frontiersin.orgNormal-Phase: Silica, Florisil, Diol. waters.comdiva-portal.org |

| Conditioning/Equilibration | To activate the sorbent functional groups and create a chemical environment ready for sample loading. | Reversed-Phase: Methanol (B129727) or acetonitrile, followed by water or buffer at sample pH. waters.comNormal-Phase: Dichloromethane or hexane. waters.com |

| Sample Loading | To ensure the analyte is retained on the sorbent while minimizing breakthrough. | Adjust sample pH to ensure the analyte is in a neutral form for reversed-phase or ion-exchange. Control flow rate (e.g., 0.5 mL/min). nih.gov |

| Wash Step | To remove weakly retained matrix interferences without eluting the target analyte. | Reversed-Phase: Test increasing percentages of an organic solvent (e.g., methanol or acetonitrile) in water (e.g., 5%, 10%, 20% MeOH). thermofisher.comNormal-Phase: Use a non-polar solvent like hexane. |

| Elution Step | To desorb the analyte from the sorbent with the smallest possible volume of a solvent that leaves strongly bound interferences behind. | Reversed-Phase: Test increasing strengths of a non-polar solvent (e.g., 80% MeOH, 90% MeOH, 100% MeOH, ethyl acetate). thermofisher.commdpi.comNormal-Phase: Use a more polar solvent like ethyl acetate (B1210297) or methanol. |

This table is a generalized guide for method development. Optimal conditions must be determined empirically.

Chiral Separation Techniques for Enantiomeric Purity Assessment

This compound is a chiral molecule, meaning it exists as non-superimposable mirror images called enantiomers. Since enantiomers can exhibit different biological activities, it is crucial to develop analytical methods to separate and quantify them. chromatographyonline.com High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are the primary techniques for this purpose. lcms.czjiangnan.edu.cnregistech.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability and excellent chiral recognition capabilities. chromatographyonline.com The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.

Method development involves screening various combinations of chiral columns and mobile phases to achieve optimal resolution. chromatographyonline.com

Table 2: Potential Chiral Separation Systems for this compound

| Technique | Chiral Stationary Phase (CSP) Type | Example Columns | Potential Mobile Phase Systems |

| HPLC (Normal Phase) | Polysaccharide (Amylose/Cellulose derivatives) | Chiralpak AD, Chiralcel OD | Hexane/Isopropanol, Hexane/Ethanol |

| HPLC (Reversed Phase) | Polysaccharide (Amylose/Cellulose derivatives) | Chiralpak AD-RH, Chiralcel OD-RH | Acetonitrile/Water, Methanol/Water |

| SFC | Polysaccharide (Amylose/Cellulose derivatives) | Chiralpak AD-H, Chiralcel OJ-H | Supercritical CO₂ with co-solvents like Methanol, Ethanol, or Isopropanol. lcms.cz |

This table presents common starting points for chiral method development. The selection of the specific column and mobile phase is critical and must be optimized experimentally. chromatographyonline.com

The enantiomers of complex diterpenoids have been successfully separated using chiral HPLC, demonstrating the feasibility of this approach for this compound. nih.gov

Metabolomic Profiling in Biological Systems (Non-Clinical)

Metabolomic profiling investigates the metabolic fate of a compound by identifying its transformation products in biological systems. nih.gov For this compound, non-clinical studies using microorganisms such as fungi and bacteria can serve as predictive models for metabolism and provide access to novel derivatives. mdpi.com These biotransformation studies often reveal that diterpenes undergo various enzymatic reactions, primarily catalyzed by cytochrome P450 enzymes. mdpi.com

Studies on structurally related labdane diterpenes have shown that common metabolic reactions include hydroxylation, oxidation, and glycosylation. nih.gov For instance, the microbial metabolism of sclareol (B1681606) by various microorganisms resulted in several hydroxylated and glucosylated derivatives. nih.gov Similarly, biotransformation of other labdane and halimane diterpenoids by filamentous fungi yielded hydroxy, oxo, formyl, and carboxy analogues. royalsocietypublishing.org

Table 3: Examples of Microbial Biotransformation of Labdane Diterpenes

| Substrate | Microorganism | Key Metabolic Reactions | Resulting Products | Reference |

| Sclareol | Bacillus cereus | Hydroxylation, Glucoside conjugation | 3β-Hydroxysclareol, 2α-Hydroxysclareol, 18-Hydroxysclareol, various glucoside conjugates | nih.gov |

| Labdane acid (from Hymenaea stigonocarpa) | Fusarium oxysporum | Hydroxylation | 7α-hydroxy derivative | royalsocietypublishing.org |

| Labdane acid (from Hymenaea stigonocarpa) | Myrothecium verrucaria | Hydroxylation | 7α- and 3β-hydroxy metabolites | royalsocietypublishing.org |

| Isocupressic acid | Cunninghamella elegans | Hydroxylation | 7β-Hydroxyisocupressic acid | acs.org |

| Isocupressic acid | Mucor mucedo | Hydroxylation | 2α-Hydroxyisocupressic acid | acs.org |

This table illustrates common metabolic pathways observed for labdane diterpenes in microorganisms, suggesting potential transformations for this compound.

Analyzing the metabolome of a microbial culture incubated with this compound using techniques like LC-MS would allow for the detection and identification of these potential metabolites.

Isotopic Analysis for Origin and Pathway Tracing

Biosynthetic Pathway Tracing: Stable isotope tracing allows researchers to follow a labeled substrate through a series of biochemical reactions. nih.gov To elucidate the biosynthetic pathway of this compound, the producing organism could be fed with precursors labeled with stable isotopes, such as ¹³C-glucose or deuterated compounds. nih.govbeilstein-journals.org The pattern of isotope incorporation into the final molecule, determined by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, reveals how the precursor units are assembled to form the diterpene skeleton. beilstein-journals.orgnih.gov This approach has been successfully used to uncover complex cyclization cascades in the biosynthesis of other terpenoids. acs.orgresearchgate.net For example, feeding Herpetosiphon aurantiacus with ¹³C-labeled glucose led to the discovery of a new diterpene and helped in postulating its biosynthetic pathway. beilstein-journals.org

Origin and Authenticity Tracing: The natural abundance of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H) in a plant is influenced by geographical location, climate, and soil conditions. ai-analysis.comitjfs.com These factors create a unique isotopic signature (or fingerprint) for the plant material. ai-analysis.com By measuring the stable isotope ratios in a sample of this compound or its source plant, it is possible to verify its geographical origin and authenticate its source. itjfs.com This is particularly valuable for quality control and preventing fraud. This type of analysis typically involves Isotope Ratio Mass Spectrometry (IRMS) and can be complemented by multi-element profiling. itjfs.com

Conclusion

6α-Hydroxynidorellol is a member of the extensive and biologically significant family of labdane-type diterpenoids. While its chemical structure and natural sources have been identified, a significant amount of research is still needed to fully understand its chemical properties, biological activities, and potential for therapeutic applications. Further investigation into its synthesis, detailed spectroscopic characterization, and a thorough evaluation of its pharmacological profile will be crucial in unlocking the full potential of this natural product. The study of 6α-Hydroxynidorellol and its congeners continues to contribute to our understanding of the chemical diversity and biological importance of diterpenoids.

Future Research Directions and Potential Research Applications of 6alpha Hydroxynidorellol

Exploration of Undiscovered Natural Sources and Genetic Diversity

The quest to identify new natural sources of 6alpha-Hydroxynidorellol is a critical area of future research. While currently associated with specific plant species, a broader screening of flora, particularly within related genera and families, could reveal previously unknown producers of this and structurally similar diterpenes. Understanding the full extent of its natural distribution is fundamental to its conservation and sustainable utilization.

Investigating the genetic diversity of the organisms that produce this compound is equally important. mdpi.comnih.govfrontiersin.orgnih.gov This involves analyzing the genetic makeup of different populations of the source plants to identify variations in the biosynthetic pathways leading to this compound. mdpi.comnih.govfrontiersin.orgnih.gov Such studies can pinpoint high-yielding varieties or those that produce unique derivatives, which could be invaluable for both research and commercial applications. mdpi.com Factors that influence this genetic diversity include mutations, gene flow, and natural selection. nih.govfrontiersin.org The conservation of these genetic resources, both in their natural habitats (in situ) and in collections like seed banks (ex situ), is crucial for ensuring their long-term availability for scientific study and potential future uses. nih.govfao.org

Key parameters for assessing genetic diversity include:

Total number of different alleles in a population. mdpi.com

Percentage of polymorphic loci. mdpi.com

Mean number of alleles per locus. mdpi.com

Allelic richness. mdpi.com

Chemoenzymatic Synthesis and Biocatalysis for Sustainable Production

The intricate structure of this compound presents challenges for traditional chemical synthesis. Chemoenzymatic synthesis, which combines chemical reactions with the use of biological catalysts like enzymes, offers a promising and sustainable alternative. mdpi.comnih.govfrontiersin.orgrug.nlnih.gov This approach leverages the high selectivity and efficiency of enzymes to perform complex chemical transformations under mild conditions, reducing waste and the need for harsh reagents. astrazeneca.comnih.govdtu.dktudelft.nl

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry and is increasingly being adopted for the production of pharmaceuticals and other high-value chemicals. astrazeneca.comnih.govdtu.dktudelft.nl Future research will likely focus on identifying and engineering enzymes, such as those from the P450 family, that can be used to produce this compound and its derivatives. nih.gov The development of multi-step enzymatic cascades, where a series of enzymes work in sequence to build the target molecule, could further streamline the production process. dtu.dkeuropa.eu

Table 1: Comparison of Synthesis Approaches

| Feature | Traditional Chemical Synthesis | Chemoenzymatic Synthesis |

| Catalysts | Often relies on metal-based catalysts and harsh reagents. | Utilizes enzymes, which are natural and biodegradable catalysts. astrazeneca.comnih.gov |

| Reaction Conditions | May require high temperatures and pressures. | Typically proceeds under mild conditions (e.g., room temperature, neutral pH). rug.nldtu.dk |

| Selectivity | Can be challenging to achieve high chemo-, regio-, and stereoselectivity. | Enzymes offer excellent selectivity, often eliminating the need for protecting groups. nih.govrug.nl |

| Sustainability | Can generate significant chemical waste. | Considered a greener approach with reduced environmental impact. astrazeneca.comtudelft.nl |

| Scalability | Can be difficult and costly to scale up complex syntheses. | Advances in enzyme immobilization and flow chemistry are improving scalability. dtu.dktudelft.nl |

Rational Design of Novel Analogues with Enhanced Biological Specificity

The rational design of novel analogues of this compound is a key area for future research, aiming to create new compounds with improved biological activity and specificity. This approach involves making targeted modifications to the core structure of the molecule to enhance its interaction with specific biological targets.

In silico screening techniques can be employed to predict how small changes to the molecule's structure, such as the addition of hydroxyl (-OH) or methoxy (B1213986) (-OMe) groups, might affect its biological activity. researchgate.net By understanding the structure-activity relationships of this compound, researchers can guide the synthesis of new derivatives with potentially greater therapeutic potential. This process of structural optimization can also be used to reduce any unwanted side effects. rsc.org

Advanced Computational Modeling for Mechanism Prediction

Advanced computational modeling is becoming an indispensable tool for predicting the biological mechanisms of action of natural products like this compound. mdpi.comsydney.edu.auplos.orgnimml.orgucsd.edu These computational approaches allow scientists to simulate and analyze the complex interactions between the compound and biological systems at a molecular level, providing insights that can guide further experimental research. mdpi.comnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. ijnc.irnih.govmdpi.comfrontiersin.orgnih.govmdpi.com This method helps to identify potential binding sites and understand the types of interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. ijnc.irnih.gov

Following docking, molecular dynamics (MD) simulations can be used to study the stability of the compound-protein complex over time. ijnc.irnih.govmdpi.commdpi.com MD simulations provide a dynamic view of the interaction, allowing researchers to assess the stability of the binding and observe any conformational changes in the protein or the compound. nih.govmdpi.com Key parameters analyzed in MD simulations include root mean square deviation (RMSD) and radius of gyration (Rg), which provide information about the stability and compactness of the system. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. rsc.orgnih.govnih.govqsartoolbox.orgmdpi.com By analyzing a set of compounds with known activities, QSAR models can be developed to predict the activity of new, untested compounds. rsc.orgnih.govmdpi.com

These models use molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule, to build a predictive model. nih.govnih.govmdpi.com QSAR can be a valuable tool for screening large libraries of virtual compounds to identify those with the highest potential for biological activity, thereby prioritizing synthetic efforts. rsc.orgqsartoolbox.orgmdpi.com

Integration with Systems Biology and Network Pharmacology Approaches

To gain a holistic understanding of the biological effects of this compound, future research will increasingly integrate systems biology and network pharmacology approaches. nih.govnih.govmdpi.com Instead of focusing on a single target, these approaches consider the complex network of interactions between the compound, its potential targets, and the broader biological pathways within a cell or organism. nih.govnih.gov

Network pharmacology involves constructing and analyzing networks that link chemical components to their protein targets and the diseases they influence. nih.govplos.orgbiorxiv.org This can help to identify the key targets and pathways through which this compound exerts its effects and can reveal potential synergistic interactions between the compound and other molecules. plos.org By combining these computational approaches with experimental data, researchers can build a more comprehensive picture of the compound's mechanism of action and its potential therapeutic applications. nih.gov

Development of Research Probes and Tool Compounds

The development of chemical probes is a cornerstone of modern chemical biology, enabling the identification of cellular targets and the elucidation of complex biological pathways. Natural products with inherent biological activity are often excellent starting points for probe development. Diterpenoids, for instance, have been successfully modified to serve as powerful research tools.

A notable example is andrographolide (B1667393), a labdane (B1241275) diterpenoid known for its anti-inflammatory and anti-cancer properties. nih.gov Researchers have synthesized fluorescent derivatives of andrographolide to investigate its uptake kinetics, cellular distribution, and molecular targets. nih.gov One such probe, ANDRO-NBD, was used to confirm covalent binding to proteins like NF-κB and hnRNPK, providing critical insights into its mechanism of action. nih.gov Similarly, probes derived from the marine diterpenoid excavatolide B were used in chemoproteomic strategies to identify the Stimulator of Interferon Genes (STING) as a direct cellular target, revealing a mechanism for its anti-inflammatory effects. nih.govresearchgate.net

Given these precedents, this compound could be systematically developed into a suite of research probes. Its core labdane structure could be appended with various tags for different applications.

Potential Probe Types and Applications for this compound:

| Probe Type | Reporter Group/Tag | Potential Research Application |

|---|---|---|

| Fluorescent Probe | Fluorophores (e.g., NBD, BODIPY) | Real-time visualization of cellular uptake, subcellular localization, and interaction with potential binding partners via microscopy. |

| Biotinylated Probe | Biotin | Affinity-based pull-down assays to isolate and identify protein targets from cell lysates, followed by mass spectrometry. |

| Photoaffinity Probe | Photoreactive groups (e.g., benzophenone, diazirine) | Covalently cross-linking the probe to its biological target upon photoactivation, allowing for more robust target identification. |

| Covalent Probe | Reactive electrophiles (if not intrinsic) | Used to covalently engage specific nucleophilic residues (e.g., cysteine) on a target protein, as seen with excavatolide B, to study enzyme inhibition or protein function. nih.gov |

By transforming this compound into such tool compounds, researchers could uncover its biological mechanisms and validate its targets, paving the way for more focused therapeutic development. The clerodane diterpenes, another class of diterpenoids, have also been highlighted as potential novel probes for opioid receptors, further underscoring the utility of this compound class in creating specialized research tools. rsc.org

Applications in Agrochemical Research and Environmental Chemistry (Non-Toxicological)

The search for effective and environmentally benign agrochemicals is a global priority. Natural products, particularly those involved in plant defense, are a promising source of new active ingredients. Labdane-related diterpenoids are pivotal in plant innate immunity, often acting as phytoalexins—compounds produced in response to pathogen attack. nih.gov They can function as potent toxins or inhibitors against a wide range of pathogens, including bacteria and fungi. nih.govresearchgate.net This inherent biological activity makes them valuable leads for developing novel agrochemicals. nih.govontosight.ai

Research into Conyza species, from which related diterpenoids have been isolated, has shown that various extracts possess antibacterial and antifungal activity. researchgate.net Furthermore, specific compounds isolated from Conyza have demonstrated phytotoxic effects, suggesting their potential development as natural herbicides. researchgate.net The labdane-related diterpenoids known as momilactones, for example, inhibit the germination and growth of various weed species, highlighting a direct agrochemical application. researchgate.net

Potential Agrochemical Roles of this compound:

| Application Area | Potential Mechanism of Action | Research Focus |

| Natural Herbicide | Inhibition of seed germination or seedling growth of competing weeds (allelopathic activity). | Bioassays against common agricultural weeds to determine phytotoxicity and selectivity. |

| Antifungal Agent | Disruption of fungal cell membranes or inhibition of essential fungal enzymes. | Screening for activity against major plant pathogenic fungi (e.g., Fusarium oxysporum, Magnaporthe oryzae). |

| Antibacterial Agent | Inhibition of bacterial growth, potentially targeting pathogens resistant to current antibiotics. | Testing against plant pathogenic bacteria (e.g., Pseudomonas syringae, Xanthomonas spp.). |

| Insect Antifeedant | Deterring feeding by herbivorous insects through taste or post-ingestive effects. | Choice and no-choice feeding bioassays with common agricultural insect pests. |

The study of this compound in these contexts could lead to the development of new, sustainable crop protection solutions. Its role in environmental chemistry could involve its use as a biomarker for certain plant-environment interactions or as a biodegradable molecule for various applications, avoiding the persistence issues of many synthetic chemicals.

Exploration as a Precursor for Complex Organic Synthesis

Natural products with defined stereochemistry and functional group arrangements are highly valued in organic synthesis as chiral building blocks. Labdane diterpenoids are frequently used as starting materials for the synthesis of more complex and often more potent molecules. researchgate.net Their rigid bicyclic core provides a reliable stereochemical foundation upon which to build.

Diverse synthetic strategies have been developed using naturally occurring labdane diterpenes to produce fine chemicals, pharmacologically active compounds, and other interesting natural products. researchgate.net For example, the readily available labdanes sclareol (B1681606) and sclareolide (B1681565) are common starting points for synthesizing various drimane (B1240787) sesquiterpenes and other terpenoids with diverse biological activities. bohrium.com The synthesis of complex diterpenylhydroquinones has been achieved by coupling natural ent-labdane derivatives with hydroquinone. mdpi.com Total synthesis campaigns targeting complex molecules like marrubiin (B191795) have utilized synthetic strategies that build upon key labdane intermediates. mdpi.com

The structure of this compound, featuring a hydroxyl group at the C-6 position, offers a specific functional handle for synthetic manipulation. This hydroxyl group can be used to introduce new functionalities or to direct stereoselective reactions at adjacent positions.

Potential Synthetic Transformations of this compound:

Oxidation: The C-6 hydroxyl group can be oxidized to a ketone, which can then serve as an electrophilic site for various nucleophilic additions or as a handle for rearrangements and further functionalization.

Esterification/Etherification: The hydroxyl group can be converted into esters or ethers to modify the compound's polarity and biological activity or to introduce linking points for dimerization or conjugation to other molecules.

Elimination: Dehydration reactions could introduce a double bond into the A-ring of the decalin system, creating new pathways for cycloadditions or other olefin-based transformations.

Directed Reactions: The hydroxyl group can act as a directing group for reactions on the labdane skeleton, such as directed C-H activation or epoxidation, enabling precise modification of the core structure.

By leveraging the inherent chirality and functionality of this compound, chemists can access novel chemical space and synthesize complex molecular architectures that would be difficult to create from simpler starting materials. This makes it a valuable target for isolation and a potential cornerstone for future synthetic endeavors.

Q & A

Q. What safety protocols are critical for handling 6α-Hydroxynidorellol in laboratory settings?

- Methodology :

- Risk Assessment : Review material safety data sheets (MSDS) for acute toxicity, flammability, and environmental hazards.

- PPE : Use gloves, lab coats, and fume hoods for synthesis and bioassays.

- Waste Disposal : Segregate chemical waste according to institutional guidelines (e.g., halogenated vs. non-halogenated solvents).

- Reference OSHA and institutional safety manuals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.